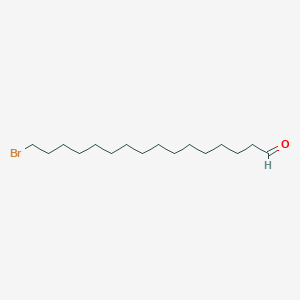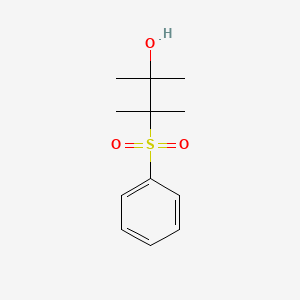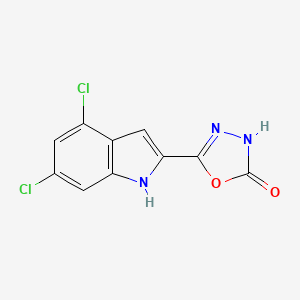![molecular formula C18H26FN3O B12593620 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-67-3](/img/structure/B12593620.png)
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a chemical compound with a complex structure that includes a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the fluoro group at the 7-position of the quinoline ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
The final step involves the coupling of the quinoline derivative with the appropriate amine and alcohol groups. This can be done through nucleophilic substitution reactions, where the amine group is introduced first, followed by the alcohol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and the fluorination step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its quinoline core.
Medicine: The compound has potential as a therapeutic agent due to its structural similarity to known drugs such as hydroxychloroquine.
Industry: It can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on these targets, leading to inhibition or activation of their activity. The fluoro group can enhance the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
Hydroxychloroquine: A 4-aminoquinoline compound used as an antimalarial and anti-inflammatory drug.
Chloroquine: Another 4-aminoquinoline compound with similar uses to hydroxychloroquine.
Quinoline: The parent compound of the quinoline family, used in the synthesis of various drugs and materials.
Uniqueness
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol is unique due to the presence of the fluoro group, which can enhance its binding affinity and specificity. Additionally, the combination of the quinoline core with the ethyl and amino groups provides a unique structural framework that can be exploited for various applications.
特性
CAS番号 |
645406-67-3 |
|---|---|
分子式 |
C18H26FN3O |
分子量 |
319.4 g/mol |
IUPAC名 |
2-[ethyl-[(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 |
InChIキー |
ULYOVKGJIQUSST-CQSZACIVSA-N |
異性体SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
正規SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)



